molecular formula C11H8F2N2O2 B3113677 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1972201-13-0

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B3113677
CAS No.: 1972201-13-0
M. Wt: 238.19 g/mol
InChI Key: PESLBRGDNPTZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a 3,4-difluorobenzyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group at the 4-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the 3,4-Difluorobenzyl Group: The 3,4-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using 3,4-difluorobenzyl chloride and the imidazole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Benzyl alcohol derivatives.

    Substitution Products: Compounds with substituted benzyl groups.

Scientific Research Applications

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The presence of the 3,4-difluorobenzyl group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dichlorobenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.

    1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid: Similar structure but with methyl groups instead of fluorine.

    1-(3,4-difluorophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the 3,4-difluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and selective in certain chemical and biological contexts compared to its analogs.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c12-8-2-1-7(3-9(8)13)4-15-5-10(11(16)17)14-6-15/h1-3,5-6H,4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESLBRGDNPTZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(N=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3,4-difluorobenzyl)-1H-imidazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.